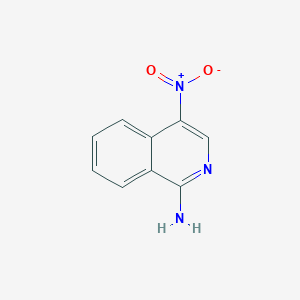

4-Nitroisoquinolin-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitroisoquinolin-1-amine is a compound used for research and development . It has a molecular formula of C9H7N3O2 and a molecular weight of 189.17 . It’s important to note that it’s not for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 4-amino isoquinolin-1-ones, which are similar to this compound, has been developed . Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1-ones in moderate to excellent yields .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopy . The nitrogen rule of mass spectrometry can be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.445 . More detailed properties such as color, hardness, and melting and boiling points are not explicitly mentioned in the search results .Scientific Research Applications

Vicarious Nucleophilic Substitution Reactions

4-Nitroisoquinolin-1-amine has been used in vicarious nucleophilic substitution reactions. Research has shown that it can be aminated in the 1-position by various reagents, such as hydroxylamine and 4-amino-1,2,4-triazole, leading to the preparation of substituted nitropyridines with moderate to good yields (Bakke, Svensen, & Trevisan, 2001).

Synthesis of Differentially Functionalized Isoquinolines

It plays a role in the synthesis of isoquinolines with differentiated nitrogen substituents. A method involving tosylation and subsequent displacement by amine nucleophiles has been described for generating 3-amino-4-nitroisoquinoline derivatives, useful for further chemical transformations (Hinkle & Lever, 1988).

Amination with Liquid Ammonia/Potassium Permanganate

The compound is also a subject in studies involving amination with liquid ammonia and potassium permanganate. This method leads to the formation of amino compounds from nitroisoquinolines, as observed in several derivatives of 5- and 8-nitroisoquinoline (Woźniak et al., 1990).

Liquid Methylamine/Potassium Permanganate Amination

Research involving liquid methylamine and potassium permanganate has shown the ability to aminate this compound to produce mono- or bis(methylamino)-substituted nitro compounds. This process demonstrates the compound's versatility in chemical synthesis (Woźniak & Nowak, 1994).

Preparation of Nitro- and Nitroso Derivatives

A study highlighted the preparation of amides and ureas based on this compound through direct nucleophilic substitution. This process yielded both nitro- and nitrosoisoquinoline derivatives under specific conditions (Avakyan et al., 2022).

Creation of Indazoloisoquinolin-amines

This compound was used in the synthesis of indazoloisoquinolin-amines, involving Suzuki coupling and Cadogan cyclization processes. The resulting compounds were noted for their fluorescent properties (Balog, Riedl, & Hajos, 2013).

Antibacterial Properties

In the field of medical research, derivatives of this compound have been studied for their antibacterial properties. For instance, 8-nitrofluoroquinolone models exhibited significant activity against gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).

Redox-Annulation of Cyclic Amines

This compound is utilized in redox-annulation reactions with cyclic amines, facilitating the synthesis of complex polycyclic ring systems. Such methods are instrumental in creating novel compounds for various applications (Kang et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as quinoline derivatives, have a wide range of biological and pharmaceutical activities

Mode of Action

It is known that similar compounds, such as 4-amino isoquinolin-1-ones, are produced through a tandem diels–alder reaction/dehydrogenation–aromatization/tautamerization process . This suggests that 4-Nitroisoquinolin-1-amine may interact with its targets in a similar manner.

Biochemical Pathways

Quinoline derivatives have been reported to have a wide range of biological and pharmaceutical activities . This suggests that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The molecular formula of this compound is c9h7n3o2, and it has a molecular weight of 18917 . These properties may influence its bioavailability.

Result of Action

It is known that similar compounds, such as 4-nitroquinoline 1-oxide, induce dna lesions usually corrected by nucleotide excision repair . This suggests that this compound may have similar effects.

Action Environment

It is known that similar compounds, such as 4-nitroquinoline 1-oxide, mimic the biological effects of ultraviolet light on various organisms . This suggests that environmental factors such as light exposure may influence the action of this compound.

properties

IUPAC Name |

4-nitroisoquinolin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHUUCJIMGGFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2580066.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2580070.png)

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2580075.png)

![5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-2-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580077.png)

![(1S,5R)-3-(Bromomethyl)bicyclo[3.2.0]heptane](/img/structure/B2580078.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)

![2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2580081.png)